Glyceryl 1,2-isodistearate Glyceryl 1,2-isodistearate
Brand Name: Vulcanchem
CAS No.: 68958-48-5
VCID: VC1755251
InChI: InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-34-37(33-40)44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3
SMILES: CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C
Molecular Formula: C39H76O5
Molecular Weight: 625 g/mol

Glyceryl 1,2-isodistearate

CAS No.: 68958-48-5

Cat. No.: VC1755251

Molecular Formula: C39H76O5

Molecular Weight: 625 g/mol

* For research use only. Not for human or veterinary use.

Glyceryl 1,2-isodistearate - 68958-48-5

Specification

CAS No. 68958-48-5
Molecular Formula C39H76O5
Molecular Weight 625 g/mol
IUPAC Name [3-hydroxy-2-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate
Standard InChI InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-34-37(33-40)44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3
Standard InChI Key CMPDPBDUZTUXAD-UHFFFAOYSA-N
SMILES CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C
Canonical SMILES CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C

Introduction

Chemical Identification and Structural Properties

Glyceryl 1,2-isodistearate is a diester formed through the esterification of glycerol with isostearic acid, specifically at the 1 and 2 positions of the glycerol backbone. This positional specificity distinguishes it from other glyceryl diesters and contributes to its unique properties.

Structural Information

The molecular identification details for Glyceryl 1,2-isodistearate are as follows:

  • Molecular Formula: C39H76O5

  • IUPAC Name: [3-hydroxy-2-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate

  • SMILES Notation: CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C

  • InChI: InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-34-37(33-40)44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3

  • InChIKey: CMPDPBDUZTUXAD-UHFFFAOYSA-N

The compound features a glycerol backbone with two isostearic acid chains attached at the 1 and 2 positions, leaving a free hydroxyl group at position 3. This specific arrangement creates an amphiphilic molecule with both hydrophilic and lipophilic regions.

Molecular Structure

The molecular structure reveals that Glyceryl 1,2-isodistearate contains:

  • A central glycerol backbone with three carbon atoms

  • Two isostearic acid chains (16-methylheptadecanoic acid) esterified at the 1 and 2 positions

  • A free hydroxyl group at position 3 of the glycerol backbone

  • Branched methyl groups in the isostearic acid chains that contribute to its specific properties

Physical and Chemical Properties

Glyceryl 1,2-isodistearate possesses distinct physical and chemical characteristics that determine its behavior in various applications.

Mass Spectrometry Data

The mass spectrometry data for Glyceryl 1,2-isodistearate with various adducts has been predicted, as shown in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+625.57658270.8
[M+Na]+647.55852270.9
[M+NH4]+642.60312273.1
[M+K]+663.53246271.3
[M-H]-623.56202257.4
[M+Na-2H]-645.54397269.1
[M]+624.56875267.5
[M]-624.56985267.5

Physical State and Appearance

While specific data on Glyceryl 1,2-isodistearate's appearance is limited, based on structurally similar compounds such as glyceryl distearate, it likely appears as:

  • White to off-white waxy mass or powder

  • Waxy texture when touched

  • Mild, characteristic fatty odor

Solubility Profile

The solubility characteristics of Glyceryl 1,2-isodistearate can be inferred from similar glyceryl diesters:

  • Limited solubility in water

  • Soluble in organic solvents including ethanol, benzene, acetone

  • Soluble in mineral oils and fixed oils

  • Forms dispersions in hot water after vigorous agitation

Synthesis and Manufacturing Methods

The synthesis of Glyceryl 1,2-isodistearate involves selective esterification processes that target the 1,2 positions of glycerol specifically.

Protected Glycerol Method

One approach to synthesizing position-specific glyceryl diesters involves:

  • Protection of the 1,2 positions of glycerol using acetone to form 1,2-O-isopropylidene glycerol (solketal)

  • Esterification of the free hydroxyl at position 3

  • Deprotection to release the 1,2 positions

  • Selective esterification of the 1,2 positions with isostearic acid

This method allows for precise positional control of the fatty acid chains .

Direct Esterification Method

Alternative synthesis approaches include:

  • Direct esterification of glycerol with isostearic acid under specific catalytic conditions

  • Transesterification of isostearic acid methyl esters with glycerol

  • Multi-stage distillation to isolate the desired 1,2-isomer from the reaction mixture

Applications and Functional Properties

Glyceryl 1,2-isodistearate has several applications based on its structural properties.

Cosmetic Applications

In cosmetic formulations, Glyceryl 1,2-isodistearate functions as:

  • Emollient providing skin conditioning properties

  • Emulsifier helping to stabilize oil-water mixtures

  • Thickening agent enhancing product viscosity and texture

The frequency of use of related compound Glyceryl Diisostearate in cosmetic products was reported as 139 uses with concentration of use at 0.54% according to 2022 data .

Pharmaceutical Applications

In pharmaceutical preparations, glyceryl diesters like Glyceryl 1,2-isodistearate can serve as:

  • Excipients in tablet formulations

  • Components in topical creams and ointments

  • Stabilizers in various pharmaceutical preparations

Industrial Applications

Industrial uses may include:

  • Lubricants and processing aids

  • Components in specialized industrial formulations

  • Intermediates in the synthesis of other compounds

Comparison with Other Glyceryl Diesters

Understanding the relationship between Glyceryl 1,2-isodistearate and other glyceryl esters provides valuable context.

Structural Differences

The key differences between Glyceryl 1,2-isodistearate and other related diesters include:

  • Positional isomerism: The 1,2 configuration differs from 1,3-diesters in physicochemical properties

  • Fatty acid composition: The isostearic acid chains create different properties than straight-chain stearic acid diesters

  • Branching pattern: The methyl branches in isostearic acid affect crystallinity and melting behavior

Functional Comparisons

When compared to other glyceryl diesters:

  • Glyceryl Distearate: Contains straight-chain stearic acid moieties, while Glyceryl 1,2-isodistearate contains branched isostearic acid groups

  • Glyceryl Dibehenate: Contains longer fatty acid chains (C22) compared to Glyceryl 1,2-isodistearate (C18 with methyl branches)

  • Glyceryl Dilaurate: Contains shorter fatty acid chains (C12) compared to Glyceryl 1,2-isodistearate

Analytical Methods for Identification

Several analytical techniques can be employed to characterize and identify Glyceryl 1,2-isodistearate.

Chromatographic Methods

Chromatographic techniques useful for analysis include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

Spectroscopic Methods

Spectroscopic methods for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

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